An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyindoline
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyindoline
Introduction
5-Methoxyindoline, the saturated analog of the more commonly known 5-methoxyindole, is a crucial heterocyclic building block in synthetic organic chemistry and drug discovery. Its indoline core, consisting of a benzene ring fused to a pyrrolidine ring, substituted with a methoxy group at the 5-position, imparts distinct electronic and structural properties that make it a valuable precursor for a range of pharmacologically active molecules. Unlike the aromatic indole, the indoline structure provides conformational flexibility and a different reactivity profile, particularly at the nitrogen atom. This guide offers a comprehensive overview of the core physicochemical properties of 5-Methoxyindoline, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.
Chemical Identity and Structure
Correctly identifying a chemical entity is the bedrock of any scientific investigation. 5-Methoxyindoline is systematically named 5-methoxy-2,3-dihydro-1H-indole. Its identity is unambiguously confirmed by its CAS Registry Number.
Caption: Chemical Structure of 5-Methoxyindoline
The key identifiers for 5-Methoxyindoline are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-methoxy-2,3-dihydro-1H-indole | [1] |
| CAS Number | 21857-45-4 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Canonical SMILES | COC1=CC2=C(C=C1)CCN2 | [1] |
| InChI Key | YYDYAQAVAHKFJO-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties
Understanding the physicochemical properties of 5-Methoxyindoline is paramount for designing synthetic routes, developing analytical methods, and formulating it for biological assays. The data, compiled from various chemical suppliers and databases, are presented below. It is important to note that experimental data for 5-methoxyindoline is less abundant than for its indole counterpart, and some values are computed.
| Property | Value | Source(s) |
| Molecular Weight | 149.19 g/mol | [1][2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| LogP (Computed) | 2.2 | [1] |
| Solubility | Data not available (Expected to be poorly soluble in water, soluble in organic solvents) | |
| pKa (Computed) | Data not available |
Discussion of Properties:
-
Molecular Weight: With a molecular weight of 149.19 g/mol , the compound is well within the range for typical small molecule drug candidates.[1][2][3]
-
Melting and Boiling Points: The absence of readily available experimental data for the melting and boiling points of the free base is notable. However, a historic synthesis paper reports the melting point of 5-methoxyindoline hydrochloride as 179-180 °C, indicating that the free base is likely a liquid or a low-melting solid at room temperature.[5]
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Solubility: While explicit solubility data is scarce, the chemical structure, featuring a largely nonpolar bicyclic system, suggests poor aqueous solubility. The computed LogP value of 2.2 further supports its lipophilic character.[1] For experimental applications, it is reasonable to assume that 5-Methoxyindoline will be soluble in common organic solvents like methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Strategies for aqueous formulation will likely require co-solvents or surfactants, similar to those used for 5-methoxyindole.[6]
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LogP: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The computed LogP of 2.2 suggests that 5-Methoxyindoline has good potential for crossing biological membranes, a desirable characteristic in drug development.[1]
Reactivity and Stability
5-Methoxyindoline's reactivity is primarily dictated by the secondary amine of the pyrrolidine ring and the electron-rich benzene ring.
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Amine Reactivity: The nitrogen atom is nucleophilic and can be readily acylated, alkylated, or used in other standard amine chemistries. It is also basic and will form salts, such as the hydrochloride salt, upon treatment with acids.[5]
-
Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic substitution.
-
Oxidation: A key reaction of indolines is their oxidation (dehydrogenation) to the corresponding indole. This transformation is often accomplished using catalysts like palladium on carbon (Pd/C) in a high-boiling solvent such as mesitylene.[5][7] This reaction is fundamental to its use as a synthetic intermediate for accessing 5-methoxyindole derivatives.
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Stability and Storage: As an aromatic amine derivative, 5-Methoxyindoline may be sensitive to light and air (oxidation). For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxyindoline from 1-Acetyl-5-hydroxyindoline
This protocol is based on the classic synthesis reported by Hunt and Rickard (1966).[5] It's a robust, multi-step procedure that provides a clear path to the target compound from readily available precursors. The causality behind this pathway involves protecting the reactive indoline nitrogen via acetylation, performing the desired O-methylation, and finally deprotecting to yield the free base.
Caption: Workflow for the synthesis of 5-Methoxyindoline.
Step-by-Step Methodology:
-
O-Methylation of 1-Acetyl-5-hydroxyindoline:
-
To a stirred solution of 1-acetyl-5-hydroxyindoline (1 equivalent) in aqueous sodium hydroxide, add dimethyl sulfate (a slight excess) dropwise while maintaining the temperature.
-
Rationale: The basic conditions deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile for the subsequent methylation reaction with dimethyl sulfate.
-
Stir the mixture at a controlled temperature (e.g., 50°C) for 1 hour.[5]
-
Cool the reaction mixture. The product, 1-acetyl-5-methoxyindoline, often precipitates and can be collected by filtration.
-
Self-Validation: The crude product can be recrystallized from a suitable solvent like cyclohexane to achieve high purity, which can be verified by melting point analysis (literature m.p. 135-136°C).[5]
-
-
Deacetylation (Acid Hydrolysis):
-
Reflux the purified 1-acetyl-5-methoxyindoline (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Rationale: The acidic conditions catalyze the hydrolysis of the amide (acetyl) protecting group, liberating the free secondary amine of the indoline ring.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product into an organic solvent like ether.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 5-methoxyindoline.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.
-
To form the hydrochloride salt, dissolve the crude base in a dry solvent like ether and bubble dry hydrogen chloride gas through the solution. The salt will precipitate and can be collected by filtration and recrystallized from a solvent mixture like benzene-methanol.[5]
-
Protocol 2: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification is essential in drug development. While a specific method for 5-methoxyindoline is not detailed in the search results, a robust method can be designed based on the principles used for its analog, 5-methoxyindole.[8]
Sources
- 1. 5-methoxy-2,3-dihydro-1H-indole | C9H11NO | CID 10701974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21857-45-4|5-Methoxyindoline|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 5-Methoxyindoline | 21857-45-4 [sigmaaldrich.com]
- 5. A new synthesis of methoxyindoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
